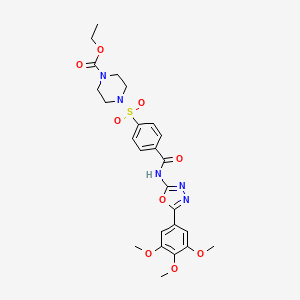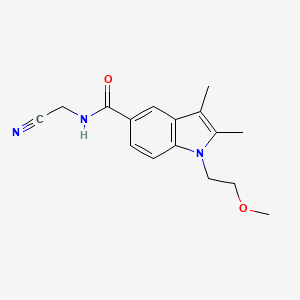
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as JNJ-54175446, is a novel and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been suggested as a potential therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in insulin-sensitive tissues. N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a potent and selective inhibitor of PTP1B, with an IC50 of 20 nM. It has been shown to increase insulin signaling and glucose uptake in cultured cells and in animal models of obesity and diabetes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the stabilization of the active conformation of PTP1B, which leads to its inhibition.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to reduce body weight and adiposity in these models. These effects are thought to be mediated by the inhibition of PTP1B, which leads to increased insulin signaling in insulin-sensitive tissues such as liver, muscle, and adipose tissue. This compound has also been shown to reduce hepatic glucose production and improve lipid metabolism in these models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a potent and selective inhibitor of PTP1B, with an IC50 of 20 nM. It has been extensively studied in preclinical models of obesity and diabetes, and its effects on glucose tolerance, insulin sensitivity, and lipid metabolism have been well characterized. However, its potential therapeutic application in humans is still under investigation, and its safety and efficacy in clinical trials have not been established.
Zukünftige Richtungen
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a promising candidate for the treatment of type 2 diabetes and other metabolic disorders. Future research should focus on the optimization of its pharmacological properties, including its bioavailability, metabolic stability, and selectivity for PTP1B. The safety and efficacy of this compound in clinical trials should also be evaluated. Additionally, the potential of this compound as a tool compound for the study of PTP1B function and insulin signaling should be explored.
Synthesemethoden
The synthesis of N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide involves several steps, starting from the commercially available 5-bromoindole-2-carboxylic acid. The key step is the cyanomethylation of the indole ring, which is achieved by the reaction of the corresponding aldehyde with trimethylsilyl cyanide in the presence of a Lewis acid catalyst. The resulting nitrile is then converted to the amide by reaction with the appropriate amine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic application in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to reduce body weight and adiposity in these models. These effects are thought to be mediated by the inhibition of PTP1B, which leads to increased insulin signaling in insulin-sensitive tissues such as liver, muscle, and adipose tissue.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-12(2)19(8-9-21-3)15-5-4-13(10-14(11)15)16(20)18-7-6-17/h4-5,10H,7-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEHHTSFDVKSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC#N)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
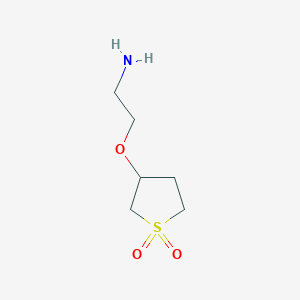
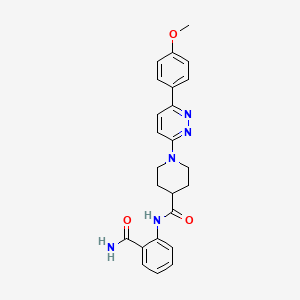
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2457487.png)

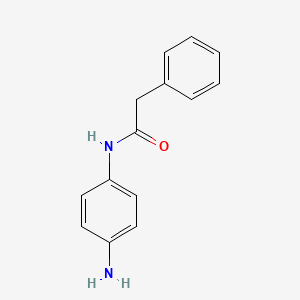
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2457492.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone oxalate](/img/structure/B2457493.png)
![2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2457495.png)
![6-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2457497.png)

